molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide

Cat. No.: B12522855
CAS No.: 657402-98-7
M. Wt: 284.38 g/mol
InChI Key: OAVLCVOXGYIFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a trimethoxysilylpropyl group. This compound is known for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.

    Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous or humid conditions.

    Condensation: Often facilitated by acidic or basic catalysts.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.

Major Products Formed

    Hydrolysis: Formation of silanol groups.

    Condensation: Formation of siloxane bonds and polymeric structures.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring.

    N-(3-Trimethoxysilylpropyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring.

Uniqueness

N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is unique due to the presence of both a pyridine ring and a trimethoxysilylpropyl group. This combination allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific research and industrial applications.

Properties

CAS No.

657402-98-7

Molecular Formula

C12H20N2O4Si

Molecular Weight

284.38 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide

InChI

InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15)

InChI Key

OAVLCVOXGYIFPL-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.